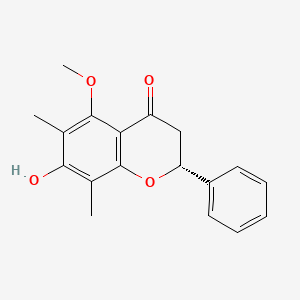
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-6, 8-Di-c-methylpinocembrin 5-methyl ether, also known as 7-hydroxy-5-methoxy-6, 8-dimethylflavanone or 7-HMDMF CPD, belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is considered to be a flavonoid lipid molecule (+)-6, 8-Di-c-methylpinocembrin 5-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether can be found in fruits. This makes (+)-6, 8-di-c-methylpinocembrin 5-methyl ether a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
- Isolation from Natural Sources : The compound has been isolated from natural sources like Uvaria rufa, as demonstrated in studies like that by Chantrapromma et al. (1989). They focused on extracting and determining the crystal structures of compounds including this benzopyran derivative (Chantrapromma et al., 1989).
Chemical Synthesis and Modification
- Synthesis of Derivatives : The synthesis of various derivatives of this compound has been studied. For instance, Emregül and Hayvalı (2006) synthesized a Schiff base compound incorporating a benzopyran derivative and studied its effect on steel corrosion (Emregül & Hayvalı, 2006).
- Anticonvulsant and Sedative-Hypnotic Activities : Arnoldi et al. (1990) synthesized alkylimino derivatives of benzopyrans, including this compound, and evaluated their anticonvulsant activity (Arnoldi et al., 1990).
Biological and Pharmacological Applications
- Antimicrobial Activity : Mulwad and Hegde (2009) explored the antimicrobial properties of derivatives of benzopyrans, suggesting potential biological applications of these compounds (Mulwad & Hegde, 2009).
- Cytotoxicity and Potential Anticancer Properties : Nagai et al. (2018) researched the structure-cytotoxicity relationship of pyrano[4,3-b]chromones, which includes derivatives of benzopyrans, indicating their potential as anticancer drugs (Nagai et al., 2018).
Crystallography and Physical Chemistry
- Crystal Structure Analysis : Studies like Shoja (1994) have analyzed the crystal structure of benzopyran derivatives, contributing to the understanding of their physical and chemical properties (Shoja, 1994).
- Quantitative Structure–Activity Relationship (QSAR) Analysis : The QSAR analysis of benzopyrans, as conducted by Nagai et al. (2018), provides insights into their cytotoxicity and potential as anticancer agents (Nagai et al., 2018).
Propiedades
Número CAS |
83247-72-7 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)- |
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(2R)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1 |
Clave InChI |
QKZDDOUPWXQRIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
melting_point |
207-209°C |
Descripción física |
Solid |
Sinónimos |
7-HMDMF cpd 7-hydroxy-5-methoxy-6,8-dimethylflavanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



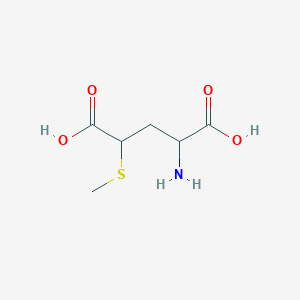
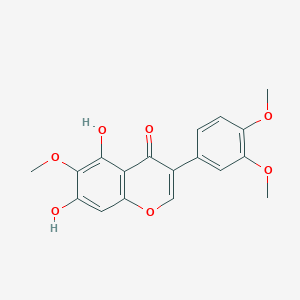
![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)
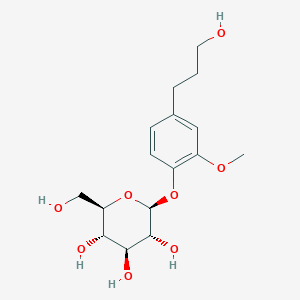
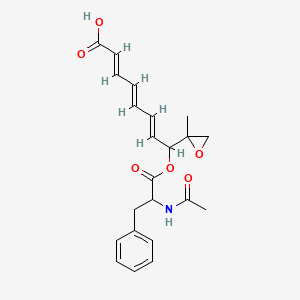
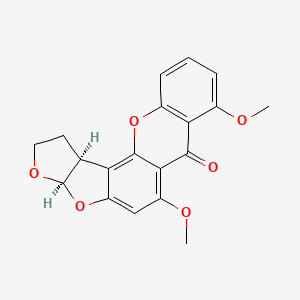

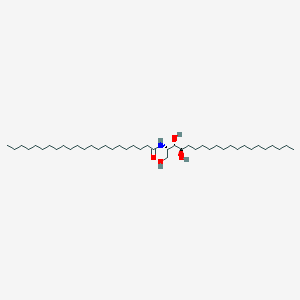
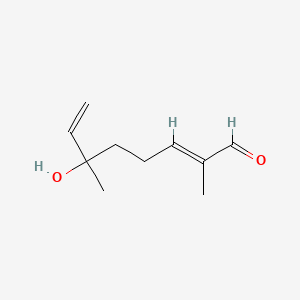
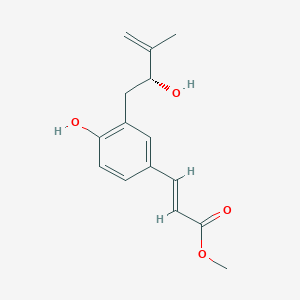
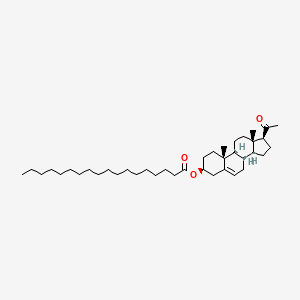
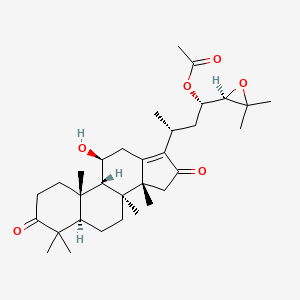
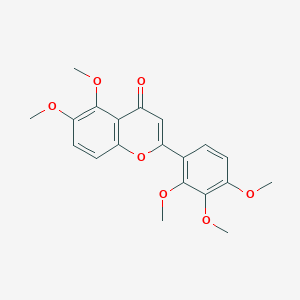
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)